2,5-Pyrrolidinedione, 1-(triethoxysilyl)-
Overview
Description
2,5-Pyrrolidinedione, 1-(triethoxysilyl)- is a compound that belongs to the class of pyrrolidinediones, which are five-membered lactams. This compound is characterized by the presence of a triethoxysilyl group attached to the nitrogen atom of the pyrrolidinedione ring. Pyrrolidinediones are known for their diverse biological activities and are used as building blocks in the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-(triethoxysilyl)- typically involves the reaction of 2,5-pyrrolidinedione with a triethoxysilane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-(triethoxysilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(triethoxysilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(triethoxysilyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-(triethoxysilyl)- can be compared with other similar compounds, such as:
2,5-Pyrrolidinedione, 1-ethyl-: This compound has an ethyl group instead of a triethoxysilyl group and exhibits different chemical properties and biological activities.
2,5-Pyrrolidinedione, 1-(p-tolylthio)-:
Properties
IUPAC Name |
1-triethoxysilylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5Si/c1-4-14-17(15-5-2,16-6-3)11-9(12)7-8-10(11)13/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOKEBOIWPLOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](N1C(=O)CCC1=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530153 | |
Record name | 1-(Triethoxysilyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88489-37-6 | |
Record name | 1-(Triethoxysilyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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